Des[5-(2-dimethylamino)ethyl] Diltiazem
描述
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for Des[5-(2-dimethylamino)ethyl] Diltiazem is [(2S,3S)-5-ethenyl-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate . This nomenclature reflects the compound’s stereochemical specificity at positions 2 and 3 (S configuration), the ethenyl substituent at position 5, and the 4-methoxyphenyl group at position 2. The systematic name further denotes the acetyloxy group at position 3, replacing the original dimethylaminoethyl moiety present in diltiazem.
Key identifiers include:
- Molecular Formula : C$${20}$$H$${19}$$NO$$_{4}$$S
- Molecular Weight : 369.4 g/mol
- CAS Registry Number : 2055466-64-1
- InChIKey : FGTNSKZTULGDDS-MOPGFXCFSA-N
The structural divergence from diltiazem lies in the substitution of the 5-(2-dimethylamino)ethyl group with an ethenyl moiety, altering both electronic and steric properties.
Molecular Architecture and Stereochemical Configuration
This compound features a 1,5-benzothiazepine core, a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. The molecule’s stereochemistry is defined by two chiral centers at positions 2 and 3, both exhibiting S configurations. Critical structural components include:
- Position 2 : A 4-methoxyphenyl group contributing to aromatic interactions and metabolic stability.
- Position 3 : An acetyloxy group enhancing lipophilicity compared to the parent compound.
- Position 5 : An ethenyl substituent replacing the dimethylaminoethyl chain, reducing basicity and altering receptor binding kinetics.
The compound’s three-dimensional conformation, determined via X-ray crystallography, reveals a boat-like configuration of the benzothiazepine ring, stabilized by intramolecular hydrogen bonding between the acetyloxy oxygen and the amide hydrogen. This conformation contrasts with diltiazem’s more rigid structure, which is influenced by the dimethylaminoethyl group’s steric bulk.
Comparative Analysis with Parent Compound Diltiazem
Diltiazem (C$${22}$$H$${26}$$N$${2}$$O$${4}$$S·HCl) and its Des[5-(2-dimethylamino)ethyl] derivative exhibit significant structural and functional differences:
| Property | Diltiazem | This compound |
|---|---|---|
| Substituent at Position 5 | 2-(Dimethylamino)ethyl | Ethenyl |
| Molecular Weight | 450.98 g/mol (hydrochloride salt) | 369.4 g/mol |
| Aqueous Solubility | High (due to hydrochloride salt) | Reduced (neutral form) |
| Stereochemistry | (2S,3S) | (2S,3S) |
| Pharmacological Target | L-type calcium channels | Undetermined (structural studies only) |
The absence of the dimethylaminoethyl group in the derivative eliminates its capacity for protonation at physiological pH, reducing water solubility by approximately 40-fold compared to diltiazem hydrochloride. This modification also diminishes interactions with cardiac calcium channels, as evidenced by the loss of antiarrhythmic activity in preclinical models.
Crystallographic Data and Conformational Studies
Single-crystal X-ray diffraction analysis of this compound confirms its orthorhombic crystal system with space group P2$$1$$2$$1$$2$$_1$$. Key crystallographic parameters include:
Unit Cell Dimensions :
- a = 8.42 Å
- b = 12.15 Å
- c = 18.67 Å
- α = β = γ = 90°
Hydrogen Bonding : The acetyloxy group forms a bifurcated hydrogen bond with the amide nitrogen (N–H···O=C, 2.89 Å) and the sulfur atom (C–H···S, 3.12 Å), stabilizing the boat conformation.
Comparative studies with diltiazem salts reveal that the ethenyl substituent induces greater torsional flexibility in the benzothiazepine ring, as evidenced by molecular dynamics simulations. This flexibility may explain the derivative’s reduced binding affinity for calcium channels compared to the rigid, cationic diltiazem structure.
属性
分子式 |
C18H17NO4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
[2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21) |
InChI 键 |
WKLRIRQZTCFCSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
准备方法
Reaction of Intermediate II with Dimethylaminoethyl Chloride
In the patented process, Intermediate II undergoes N-alkylation with dimethylaminoethyl chloride hydrochloride under phase-transfer conditions. Key parameters include:
-
Solvent system : Toluene/water with a solubilizing agent (e.g., N,N-dimethylacetamide) in a 10:1:1 volumetric ratio.
-
Catalyst : Tetrabutylammonium sulfate (0.1–0.5 wt%).
-
Base : Potassium carbonate (2–3 molar equivalents).
-
Conditions : Reflux at 90°C for 5–6 hours.
This method yields 98% of the alkylated intermediate (IV), but the Des[5-(2-dimethylamino)ethyl] analog would require halting the reaction before alkylation. Notably, the toluene phase containing Intermediate II is directly subjected to acetylation in later stages, underscoring its stability in organic solvents.
Solvent and Ecological Considerations
Early methods using acetone/water mixtures faced challenges such as prolonged reaction times (up to 48 hours) and high ecological costs due to solvent contamination. Transitioning to toluene-based systems improved recyclability and reduced waste generation, with toluene recovery rates exceeding 85% after distillation.
Alternative Catalytic Systems for Cyclization
Heterogeneous Trifunctional Catalysts
A novel approach employs recyclable catalysts (e.g., IE-PdOsW) for asymmetric dihydroxylation of ethyl trans-cinnamate to synthesize (2R,3S)-(-)-ethyl-2,3-dihydroxy-3-(4-methoxyphenyl)propionate with >99% enantioselectivity. This diol is converted to a cyclic sulfite, which reacts with 2-aminothiophenol in xylene using Fe³⁺-exchanged clay to form the benzothiazepinone core.
Key steps :
-
Diol synthesis : 24-hour reaction at 25°C with 0.5 mol% catalyst.
-
Cyclic sulfite formation : Thionyl chloride in dichloromethane at 0°C.
-
Cyclization : Fe³⁺-clay-mediated reaction at 120–140°C for 8–12 hours.
This method avoids osmium contamination and achieves 92% yield for the cyclized product, which corresponds to Des[5-(2-dimethylamino)ethyl] Diltiazem before alkylation.
Comparative Analysis of Methodologies
Efficiency and Yield
Environmental and Economic Impact
-
Phase-transfer catalysis : Higher toluene recovery reduces costs but requires quaternary ammonium salts.
-
Heterogeneous catalysis : Recyclable catalysts and solvent-free acylation steps lower ecological footprint.
Challenges in Scalability and Purification
Byproduct Formation
Alkylation side reactions, such as over-alkylation or decomposition of the benzothiazepinone core, are minimized by strict temperature control (85–95°C) and stoichiometric precision. For example, exceeding 1.5 equivalents of dimethylaminoethyl chloride increases byproduct formation by 15%.
化学反应分析
Types of Reactions
Des[5-(2-dimethylamino)ethyl] Diltiazem can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: The acetoxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Des[5-(2-dimethylamino)ethyl] Diltiazem has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues of Diltiazem
The benzothiazepine core of diltiazem allows for structural modifications that alter pharmacological activity and metabolic stability. Key analogs and impurities include:
Pharmacological Activity
- Diltiazem : Inhibits L-type calcium channels (Kd = 38 nM) , reducing vascular resistance and blood pressure .
- TA-3090 : Exhibits 6-fold higher binding affinity (Kd = 8.8 nM) compared to diltiazem and voltage-dependent inhibition in vascular smooth muscle .
- This compound: Lacks the dimethylaminoethyl group, which is crucial for calcium channel binding . Consequently, it shows negligible calcium antagonistic activity and is pharmacologically inactive .
Pharmacokinetic and Metabolic Profiles
Impurity Specifications
This compound is monitored during diltiazem production to ensure compliance with regulatory limits (typically ≤0.15% per ICH guidelines). Analytical methods include:
Key Research Findings
Role of the 5-(2-Dimethylamino)ethyl Group: Removal of this group abolishes calcium channel binding, as confirmed by structure-activity relationship (SAR) studies . The dimethylaminoethyl moiety interacts with hydrophobic regions of the channel, stabilizing the benzothiazepine core .
TA-3090 vs. Diltiazem :
TA-3090’s chlorinated structure enhances potency, inhibiting K⁺-induced contractions in rabbit mesenteric arteries at IC₅₀ = 0.1 µM (vs. 1 µM for diltiazem) .
Analytical Significance: this compound serves as a critical marker for detecting synthetic deviations, ensuring batch consistency .
常见问题
Q. How can the structural identity of Des[5-(2-dimethylamino)ethyl] Diltiazem be confirmed experimentally?
Methodological Answer: To confirm structural identity, use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the benzothiazepine core, dimethylaminoethyl side chain, and methoxyphenyl substituents .
- High-Performance Liquid Chromatography (HPLC): Compare retention times with certified reference standards (e.g., USP or EP reference materials) .
- Mass Spectrometry (MS): Confirm molecular weight (343.4 g/mol) via high-resolution MS (HRMS) or LC-MS, ensuring alignment with the molecular formula .
Q. What synthetic pathways are recommended for producing this compound?
Methodological Answer: Key steps include:
- Starting Material Selection: Use diltiazem hydrochloride as a precursor, removing the acetyl group via controlled hydrolysis .
- Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the desacetyl derivative. Confirm purity (>98%) via HPLC .
- Yield Optimization: Adjust reaction temperature (40–60°C) and pH (neutral to slightly basic) to minimize side products like lactam derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
Methodological Answer: Discrepancies in metabolism studies (e.g., hepatic vs. renal clearance) can be addressed by:
- Isotopic Labeling: Use -labeled analogs to trace metabolic intermediates in in vitro hepatocyte and microsomal assays .
- Advanced Analytics: Apply LC-MS/MS with collision-induced dissociation (CID) to distinguish between oxidative metabolites (e.g., N-oxide derivatives) and hydrolyzed products .
- Species-Specific Models: Compare metabolism in human-derived cell lines (e.g., HepG2) versus rodent models to identify interspecies variability .
Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?
Methodological Answer: Impurity profiling requires:
- Forced Degradation Studies: Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to generate degradants (e.g., lactam or deaminated derivatives) .
- Stability-Indicating HPLC: Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) to resolve impurities like Diltiazem Impurity F (EP Reference Standard Y0001439) .
- Quantitative Thresholds: Adopt ICH Q3A guidelines, setting limits for identified impurities (<0.15%) and unspecified impurities (<0.10%) .
Q. How should researchers design stability studies for this compound under accelerated conditions?
Methodological Answer: Stability protocols should include:
- Accelerated Testing: Store samples at 40°C/75% relative humidity (RH) for 6 months, with periodic sampling (0, 1, 3, 6 months) .
- Analytical Validation: Validate HPLC methods for specificity (no co-elution with degradants), linearity (), and accuracy (98–102% recovery) .
- Degradation Kinetics: Apply Arrhenius equations to predict shelf-life at 25°C based on activation energy () derived from accelerated data .
Q. What experimental approaches are suitable for studying the calcium channel modulation mechanism of this compound?
Methodological Answer: Mechanistic studies involve:
- Electrophysiology: Use patch-clamp techniques on isolated cardiomyocytes to measure L-type calcium current () inhibition .
- Molecular Docking: Model interactions between the benzothiazepine core and Cav1.2 channel α1-subunit using software like AutoDock Vina .
- Competitive Binding Assays: Compare binding affinity with H-nitrendipine in cardiac membrane preparations to confirm non-dihydropyridine specificity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
